Atf4-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

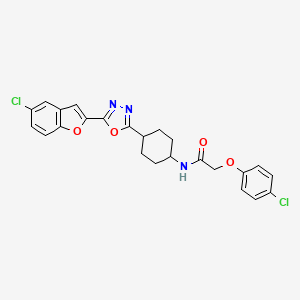

C24H21Cl2N3O4 |

|---|---|

Molecular Weight |

486.3 g/mol |

IUPAC Name |

N-[4-[5-(5-chloro-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexyl]-2-(4-chlorophenoxy)acetamide |

InChI |

InChI=1S/C24H21Cl2N3O4/c25-16-3-8-19(9-4-16)31-13-22(30)27-18-6-1-14(2-7-18)23-28-29-24(33-23)21-12-15-11-17(26)5-10-20(15)32-21/h3-5,8-12,14,18H,1-2,6-7,13H2,(H,27,30) |

InChI Key |

SPVSXTFJOVJLPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1C2=NN=C(O2)C3=CC4=C(O3)C=CC(=C4)Cl)NC(=O)COC5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of Atf4-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atf4-IN-1 has emerged as a potent small molecule modulator of the Integrated Stress Response (ISR), a critical cellular pathway implicated in a myriad of diseases, including neurodegenerative disorders and cancer. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting its dual functionality as both an inhibitor of Activating Transcription Factor 4 (ATF4) expression and an activator of eukaryotic initiation factor 2B (eIF2B). We consolidate available quantitative data, delineate the signaling cascade it modulates, and provide conceptual experimental frameworks for its characterization.

Introduction to the Integrated Stress Response (ISR) and ATF4

The Integrated Stress Response is a conserved signaling network that allows cells to adapt to various environmental and internal stressors, such as nutrient deprivation, viral infection, and endoplasmic reticulum (ER) stress.[1] A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) by one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI).[2] Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B. This leads to a global reduction in protein synthesis, conserving resources. Paradoxically, this state of reduced global translation allows for the preferential translation of a select few mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[3] ATF4 is a master transcriptional regulator that orchestrates the expression of genes involved in amino acid metabolism, antioxidant responses, and, in cases of prolonged stress, apoptosis.[4][5] Given its central role in cellular fate, the modulation of ATF4 activity is a key therapeutic strategy.

This compound: A Dual-Action Modulator of the ISR

This compound (also referred to as Compound 21) is a novel small molecule that exhibits a unique dual mechanism of action within the ISR pathway. It functions as both a potent inhibitor of ATF4 expression and a robust activator of eIF2B. This dual activity suggests a comprehensive approach to mitigating the detrimental effects of chronic ISR activation by both reducing the expression of a key pro-apoptotic transcription factor and restoring general protein synthesis.

Quantitative Data Summary

The bioactivity of this compound has been characterized in cellular assays, and the key quantitative metrics are summarized in the table below.

| Parameter | Value | Cell Line | Reference |

| ATF4 Expression Inhibition (IC50) | 32.43 nM | HEK-293T | |

| eIF2B Activation (EC50) | 5.844 nM | HEK-293T | |

| Cell Proliferation Inhibition (IC50) | 96 µM | HEK-293T |

Mechanism of Action

The precise molecular target of this compound has not been explicitly detailed in the currently available literature. However, based on its observed effects, a proposed mechanism of action can be elucidated.

Inhibition of ATF4 Expression

This compound has been shown to inhibit the transcription of ATF4 mRNA. This suggests that its molecular target lies upstream of ATF4 transcription. The regulation of ATF4 transcription is complex and can be influenced by various signaling pathways. The direct target of this compound that mediates this transcriptional repression remains to be identified through further research, such as target identification studies using chemical proteomics or genetic screening.

Activation of eIF2B

The activation of eIF2B by this compound is a key aspect of its mechanism. By activating eIF2B, this compound can counteract the inhibitory effects of p-eIF2α, thereby promoting the recycling of eIF2-GDP to eIF2-GTP and restoring global protein synthesis. This action would also be expected to indirectly suppress the preferential translation of ATF4 mRNA, complementing its direct inhibitory effect on ATF4 transcription. The direct binding site and the allosteric mechanism by which this compound activates the eIF2B complex warrant further investigation.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on the Integrated Stress Response.

Experimental Protocols

The following sections provide detailed, albeit conceptual, methodologies for key experiments to characterize the activity of this compound. These protocols are based on standard laboratory practices and would require optimization based on specific experimental conditions. The primary research article by Pei et al. (2024) should be consulted for the precise protocols used in the initial characterization of this compound.

Western Blot Analysis for ATF4 Protein Expression

This protocol outlines the steps to assess the effect of this compound on ATF4 protein levels in a cellular context.

4.1.1. Materials

-

Cell line (e.g., HEK-293T)

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-ATF4, Mouse anti-β-actin (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

4.1.2. Procedure

-

Cell Culture and Treatment: Seed HEK-293T cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 500, 1000 nM) for 3 hours. Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies for 1 hour at room temperature.

-

Detection: Apply ECL substrate and visualize protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize ATF4 levels to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for ATF4 mRNA Expression

This protocol describes how to measure changes in ATF4 mRNA levels following treatment with this compound.

4.2.1. Materials

-

Cell line (e.g., HeLa)

-

This compound (dissolved in DMSO)

-

RNA extraction kit (e.g., TRIzol or column-based)

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR instrument

-

Primers for human ATF4 and a housekeeping gene (e.g., GAPDH)

4.2.2. Procedure

-

Cell Culture and Treatment: Seed HeLa cells and treat with 200 nM this compound for 3 hours. Include a vehicle control.

-

RNA Extraction: Isolate total RNA from cells according to the kit manufacturer's protocol.

-

DNase Treatment: Remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize cDNA from the purified RNA.

-

qPCR: Set up qPCR reactions with primers for ATF4 and the housekeeping gene.

-

Analysis: Calculate the relative expression of ATF4 mRNA using the ΔΔCt method, normalized to the housekeeping gene.

Future Directions and Conclusion

This compound represents a promising pharmacological tool for dissecting the complexities of the Integrated Stress Response and holds potential for therapeutic development in diseases characterized by chronic ISR activation. The immediate next steps in its characterization should focus on identifying its direct molecular target(s). Techniques such as affinity chromatography coupled with mass spectrometry, or thermal shift assays could be employed to uncover its binding partners. Furthermore, detailed structural studies of this compound in complex with its target(s) will be invaluable for understanding its mechanism of action at a molecular level and for guiding future drug design.

References

- 1. Axonally synthesized ATF4 transmits a neurodegenerative signal across brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Activating transcription factor-4 promotes neuronal death induced by Parkinson’s disease neurotoxins and α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATF4-dependent induction of heme oxygenase 1 prevents anoikis and promotes metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Atf4-IN-1: A Technical Guide to its Impact on Downstream ATF4 Target Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activating Transcription Factor 4 (ATF4) is a critical mediator of the Integrated Stress Response (ISR), a central signaling network that governs cellular adaptation to a variety of stresses. Dysregulation of the ATF4 pathway is implicated in numerous diseases, including neurodegenerative disorders and cancer, making it a compelling target for therapeutic intervention. Atf4-IN-1 (also known as Compound 21) is a potent small molecule inhibitor of ATF4 expression. This technical guide provides an in-depth analysis of the mechanism of this compound and its consequential effects on the downstream target genes of ATF4. It consolidates available data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways to support further research and drug development efforts in this area.

Introduction to ATF4 and the Integrated Stress Response (ISR)

The Integrated Stress Response (ISR) is a conserved signaling pathway activated by various cellular stressors, including amino acid deprivation, endoplasmic reticulum (ER) stress, viral infection, and oxidative stress. A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α) by one of several stress-sensing kinases (PERK, GCN2, PKR, HRI)[1]. This phosphorylation event leads to a general attenuation of global protein synthesis to conserve resources. However, it paradoxically promotes the specific translation of a few key mRNAs, most notably that of Activating Transcription Factor 4 (ATF4)[1][2].

Once translated, ATF4 translocates to the nucleus and functions as a master transcription factor. It typically forms heterodimers with other bZIP family members (e.g., C/EBP family proteins) to bind to specific DNA response elements, such as C/EBP-ATF response elements (CAREs), in the promoters of its target genes[3]. The transcriptional program activated by ATF4 is extensive and context-dependent, orchestrating responses related to amino acid synthesis and transport, antioxidant production, autophagy, and, under conditions of prolonged or severe stress, apoptosis[4].

This compound: Mechanism of Action

This compound (Compound 21) has been identified as a potent inhibitor of ATF4. Its primary mechanism involves the activation of eIF2B, the guanine nucleotide exchange factor for eIF2. By activating eIF2B, this compound counteracts the effects of eIF2α phosphorylation, thereby restoring global protein synthesis and preventing the preferential translation of ATF4 mRNA.

Studies have shown that this compound dose-dependently inhibits the expression of ATF4 protein in HEK-293T cells with an IC₅₀ of 32.43 nM and activates eIF2B with an EC₅₀ of 5.844 nM. Furthermore, treatment with this compound can reduce ATF4 mRNA levels in HeLa cells under stress conditions.

Effect of ATF4 Inhibition on Downstream Target Genes

Upon its activation, ATF4 regulates a broad network of genes to manage cellular stress. Inhibition of ATF4, either by genetic methods (e.g., siRNA, CRISPR) or pharmacological agents like this compound, is expected to prevent the induction of these target genes. While specific quantitative data for this compound's effect on downstream targets is not extensively published, the effects of ATF4 knockdown are well-documented and serve as a reliable proxy.

Key classes of ATF4 target genes and the expected effect of this compound are:

-

Amino Acid Metabolism and Transport: Genes like ASNS (Asparagine Synthetase) and SLC7A11 are induced by ATF4 to replenish amino acid pools. This compound would be expected to suppress this induction.

-

Apoptosis Regulation: Under severe stress, ATF4 induces pro-apoptotic factors like DDIT3 (CHOP) and TRIB3. This compound would likely reduce the expression of these genes, potentially promoting cell survival.

-

Redox Homeostasis and Autophagy: ATF4 upregulates genes involved in antioxidant responses and autophagy, such as HMOX1 and ATG5/7, to mitigate cellular damage. This compound would be predicted to dampen these cytoprotective responses.

-

Feedback Regulation: ATF4 induces GADD34 (PPP1R15A), which encodes a protein that dephosphorylates p-eIF2α, forming a negative feedback loop. Inhibition of ATF4 would prevent the expression of this feedback regulator.

Quantitative Data Summary (Representative)

The following tables summarize representative data from studies where ATF4 expression was suppressed using siRNA or knockout models during cellular stress. This data illustrates the expected impact of an effective ATF4 inhibitor like this compound on the mRNA expression of key downstream targets.

Table 1: Effect of ATF4 Knockdown on Target Gene mRNA Levels during ER Stress (Data is representative, derived from studies using ATF4-/- MEFs or shRNA-mediated knockdown in Hepa1-6 cells treated with tunicamycin)

| Target Gene | Function | Fold Change (Stress, Control Cells) | Fold Change (Stress, ATF4 Knockdown) | Expected Effect of this compound |

| ASNS | Amino Acid Synthesis | ↑↑↑ | ↓ | Strong Suppression |

| DDIT3 (CHOP) | Pro-apoptotic TF | ↑↑↑ | ↓↓ | Strong Suppression |

| GADD34 | ISR Negative Feedback | ↑↑ | ↓↓ | Strong Suppression |

| TRIB3 | Pro-apoptotic Pseudokinase | ↑↑ | ↓ | Suppression |

| CTH | Cysteine Metabolism | ↑↑ | ↓ | Suppression |

Table 2: Effect of ATF4 Knockdown on Target Gene mRNA Levels during Mitochondrial Stress (Data is representative, derived from studies using ATF4 LOF HeLa cells treated with mitochondrial stressors)

| Target Gene | Function | Fold Change (Stress, WT Cells) | Fold Change (Stress, ATF4 LOF) | Expected Effect of this compound |

| ASNS | Amino Acid Synthesis | ↑↑↑ | ↓ | Strong Suppression |

| CHAC1 | Pro-apoptotic Enzyme | ↑↑↑ | ↓ | Strong Suppression |

| PCK2 | Gluconeogenesis | ↑↑ | ↓ | Suppression |

| PSPH | Serine Biosynthesis | ↑↑ | ↓ | Suppression |

Experimental Protocols

This section provides generalized protocols for evaluating the effect of this compound on ATF4 target gene expression.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HEK-293T, HeLa, HCT116) in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.

-

Induction of Stress (Optional): If investigating the reversal of a stress response, treat cells with a known ISR inducer. For example:

-

ER Stress: Thapsigargin (e.g., 100-300 nM) or Tunicamycin (e.g., 2 µg/mL) for 4-6 hours.

-

Amino Acid Starvation: Culture cells in a medium lacking a specific amino acid.

-

-

Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM to 1000 nM). A vehicle control (e.g., DMSO) must be run in parallel. The incubation time can vary, but a 3-6 hour treatment is a common starting point.

-

Cell Harvest: After treatment, wash cells with ice-cold PBS and harvest for RNA or protein extraction.

Gene Expression Analysis by RT-qPCR

-

RNA Extraction: Isolate total RNA from harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR: Perform quantitative PCR using a qPCR instrument.

-

Reaction Mix: Combine cDNA template, forward and reverse primers for the gene of interest (e.g., ATF4, DDIT3, ASNS), and a qPCR master mix (e.g., SYBR Green or TaqMan).

-

Housekeeping Genes: Include primers for at least two stable housekeeping genes (e.g., GAPDH, ACTB, TBP) for normalization.

-

Cycling Conditions: Use a standard three-step cycling protocol (denaturation, annealing, extension).

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Results should be expressed as fold change relative to the vehicle-treated control.

Protein Analysis by Western Blot

-

Protein Extraction: Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-ATF4, anti-CHOP, anti-ASNS, and a loading control like anti-GAPDH or anti-β-actin).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify band intensity using software like ImageJ, normalizing to the loading control.

Conclusion and Future Directions

This compound is a potent modulator of the ISR, acting upstream of ATF4 translation by activating eIF2B. By inhibiting ATF4 expression, it is predicted to robustly suppress the transcriptional induction of a wide array of downstream target genes involved in metabolism, cell survival, and apoptosis. While direct evidence of this compound's impact on this downstream network is emerging, data from genetic loss-of-function studies provide a strong framework for its expected effects.

For drug development professionals, the targeted suppression of the ATF4 axis by this compound holds therapeutic potential. In diseases characterized by chronic ISR activation and elevated ATF4, such as certain neurodegenerative conditions, inhibiting ATF4 and its pro-apoptotic targets could be beneficial. Conversely, in oncology, where cancer cells can co-opt the pro-survival aspects of the ATF4 program, its inhibition could render tumors more susceptible to other therapies.

Future research should focus on generating specific, quantitative data on the dose- and time-dependent effects of this compound on the ATF4-regulated transcriptome and proteome across various cell types and disease models. Such studies will be crucial for validating its mechanism, defining its therapeutic window, and advancing its potential as a clinical candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response [frontiersin.org]

- 4. WO2012162025A1 - Methods of selecting cancer patients for treatment with n,n'-diarylurea compounds and n,n'-diarylthiourea compounds - Google Patents [patents.google.com]

ATF4-IN-1: A Technical Guide to its Potential in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activating Transcription Factor 4 (ATF4) is a key mediator of the integrated stress response (ISR), a crucial cellular signaling network that allows cancer cells to adapt to and survive in the harsh tumor microenvironment characterized by nutrient deprivation, hypoxia, and oxidative stress.[1][2] Upregulation of ATF4 has been linked to tumor progression, metastasis, and resistance to therapy, making it a compelling target for novel anticancer agents.[3] ATF4-IN-1 is a small molecule inhibitor of ATF4 expression.[4] This technical guide provides a comprehensive overview of the currently available data on this compound, its mechanism of action, and its potential applications in cancer research and drug development.

Introduction to ATF4 in Cancer

ATF4 is a basic leucine zipper (bZIP) transcription factor that is translationally upregulated in response to various cellular stresses.[5] These stresses activate one or more of the four eIF2α kinases (PERK, GCN2, PKR, and HRI), which then phosphorylate the α subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global reduction in protein synthesis but selectively enhances the translation of ATF4 mRNA.

Once expressed, ATF4 translocates to the nucleus and activates the transcription of a wide array of genes involved in:

-

Amino Acid Metabolism: Upregulating amino acid transporters and enzymes for amino acid synthesis, such as asparagine synthetase (ASNS), to cope with nutrient scarcity.

-

Redox Homeostasis: Promoting the expression of antioxidant genes to mitigate oxidative stress.

-

Autophagy: Inducing autophagy as a survival mechanism to recycle cellular components during periods of starvation.

-

Apoptosis: While often promoting survival, under prolonged or severe stress, ATF4 can also induce apoptosis, in part through the upregulation of the pro-apoptotic transcription factor CHOP.

Given its central role in cell survival and adaptation, the inhibition of ATF4 presents a promising therapeutic strategy to sensitize cancer cells to stress and conventional therapies.

This compound: Mechanism of Action

This compound (also known as Compound 21) is an inhibitor of ATF4. It has been shown to dose-dependently inhibit the expression of ATF4. Furthermore, it has been identified as an activator of eIF2B. By activating eIF2B, this compound may counteract the effects of eIF2α phosphorylation, thereby preventing the preferential translation of ATF4 mRNA.

Quantitative Data

The following tables summarize the available quantitative data for this compound. It is important to note that the current data is primarily from in vitro studies in a limited number of cell lines.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (ATF4 Expression Inhibition) | HEK-293T | 32.43 nM | |

| IC50 (Cell Proliferation) | HEK-293T | 96 µM | |

| EC50 (eIF2B Activation) | HEK-293T | 5.844 nM |

Table 2: Effect of this compound on ATF4 mRNA

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| HeLa | 200 nM | 3 h | Inhibition of ATF4 mRNA transcription |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving ATF4 and the proposed mechanism of action for this compound.

References

- 1. JCI - Welcome [jci.org]

- 2. DSpace [repository.upenn.edu]

- 3. ATF4-dependent induction of heme oxygenase 1 prevents anoikis and promotes metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Activating transcription factor 4: a regulator of stress response in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

Atf4-IN-1: A Technical Guide to its Discovery, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activating Transcription Factor 4 (ATF4) is a key transcription factor in the integrated stress response (ISR), a crucial cellular signaling network activated by various stress conditions such as amino acid deprivation, endoplasmic reticulum (ER) stress, and viral infections. Chronic activation of the ISR and subsequent upregulation of ATF4 have been implicated in the pathogenesis of various diseases, including neurodegenerative disorders and cancer. Atf4-IN-1 has emerged as a potent and specific small molecule inhibitor of ATF4 expression. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, intended to facilitate further research and drug development efforts targeting the ATF4 signaling pathway.

Discovery of this compound

This compound, also known as compound 21, was identified through a rational drug design and synthesis campaign aimed at discovering novel activators of eukaryotic initiation factor 2B (eIF2B)[1]. The hypothesis was that activation of eIF2B, a key regulator of protein synthesis, would counteract the effects of eIF2α phosphorylation during the ISR, thereby preventing the preferential translation of ATF4 mRNA and leading to the inhibition of ATF4 protein expression. A series of compounds were synthesized and screened for their ability to inhibit ATF4 expression in cellular assays. This compound was identified as a lead compound with potent activity.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(4-(2,6-dichlorophenyl)-1H-1,2,3-triazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide | N/A |

| Synonyms | This compound, Compound 21 | [1] |

| CAS Number | 2991057-76-0 | N/A |

| Molecular Formula | C24H21Cl2N3O4 | [1] |

| Molecular Weight | 486.35 g/mol | [1] |

| Solubility | Soluble in DMSO | [2] |

Biological Activity and Quantitative Data

This compound is a dual-function molecule that acts as an activator of eIF2B and an inhibitor of ATF4 expression. Its biological activities have been characterized in various cell-based assays.

| Assay | Cell Line | Parameter | Value | Reference |

| ATF4 Expression Inhibition | HEK-293T | IC50 | 32.43 nM | |

| eIF2B Activation | HEK-293T | EC50 | 5.844 nM | |

| Cell Proliferation Inhibition | HEK-293T | IC50 | 96 µM | |

| ATF4 mRNA Transcription | HeLa | Inhibition at 200 nM | Yes | |

| ATF4 Protein Expression | HEK-293T | Inhibition (0-1000 nM, 3h) | Yes |

Mechanism of Action: The eIF2B-ATF4 Signaling Pathway

Under cellular stress, various kinases phosphorylate the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation converts eIF2 from a substrate to an inhibitor of its guanine nucleotide exchange factor (GEF), eIF2B. The inhibition of eIF2B leads to a general suppression of protein synthesis but allows for the preferential translation of a subset of mRNAs, most notably ATF4. This compound activates eIF2B, thereby overcoming the inhibitory effect of phosphorylated eIF2α. This restores global protein synthesis and, critically, prevents the selective translation of ATF4 mRNA, leading to a reduction in ATF4 protein levels.

Caption: The eIF2B-ATF4 signaling pathway and the mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard laboratory procedures and the available information.

Western Blot Analysis for ATF4 Protein Expression

This protocol describes the detection of ATF4 protein levels in HEK-293T cells treated with this compound.

Caption: Western Blot experimental workflow.

Methodology:

-

Cell Culture and Treatment:

-

Plate HEK-293T cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (0, 1, 10, 100, 500, 1000 nM) dissolved in DMSO for 3 hours. An equivalent volume of DMSO should be used as a vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting and Detection:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ATF4 (e.g., rabbit anti-ATF4, 1:1000 dilution) and a loading control (e.g., mouse anti-β-actin, 1:5000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP, 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Real-Time Quantitative PCR (qPCR) for ATF4 mRNA Expression

This protocol details the measurement of ATF4 mRNA levels in HeLa cells following treatment with this compound.

Caption: qPCR experimental workflow.

Methodology:

-

Cell Culture and Treatment:

-

Seed HeLa cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with 200 nM this compound or vehicle (DMSO) for 3 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., TRIzol or RNeasy Mini Kit) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

qPCR:

-

Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

-

The reaction mixture should contain cDNA template, SYBR Green master mix, and gene-specific primers for ATF4 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

A typical thermal cycling protocol would be: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

-

Data Analysis:

-

Calculate the relative expression of ATF4 mRNA using the comparative Ct (ΔΔCt) method, normalizing to the expression of the housekeeping gene.

-

Conclusion

This compound is a valuable research tool for investigating the role of the ATF4 signaling pathway in health and disease. Its well-defined mechanism of action as an eIF2B activator and its potent inhibitory effect on ATF4 expression make it a promising candidate for further preclinical and clinical development. This guide provides a foundational understanding of this compound to support ongoing research in this critical area of cell biology and drug discovery.

References

Atf4-IN-1: A Dual-Acting Modulator of the Integrated Stress Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Atf4-IN-1 is a novel small molecule that presents a compelling dual mechanism of action, positioning it as a significant tool for research in neurodegenerative diseases and other pathologies linked to the Integrated Stress Response (ISR). It functions as both an inhibitor of Activating Transcription Factor 4 (ATF4) and an activator of eukaryotic initiation factor 2B (eIF2B). This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

This compound is a cell-permeable compound with the following properties:

| Property | Value |

| CAS Number | 2991057-76-0 |

| Molecular Formula | C₂₄H₂₁Cl₂N₃O₄ |

| Molecular Weight | 486.35 g/mol |

Mechanism of Action

This compound exerts its biological effects through a dual mechanism that converges on the Integrated Stress Response (ISR), a central signaling network activated by various cellular stresses such as amino acid deprivation, viral infection, and endoplasmic reticulum (ER) stress.

Inhibition of ATF4

Under conditions of cellular stress, the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α) leads to a global reduction in protein synthesis. However, it paradoxically promotes the preferential translation of Activating Transcription Factor 4 (ATF4) mRNA. ATF4 is a key transcription factor that orchestrates the expression of genes involved in amino acid metabolism, redox homeostasis, and, in cases of prolonged stress, apoptosis. This compound has been shown to dose-dependently inhibit the expression of ATF4. In HEK-293T cells, it exhibits an IC₅₀ of 32.43 nM for ATF4 inhibition. Furthermore, this compound at a concentration of 200 nM was found to inhibit the transcription of ATF4 mRNA in HeLa cells.

Activation of eIF2B

The guanine nucleotide exchange factor (GEF) eIF2B is a critical component of translation initiation, responsible for recycling eIF2 from its inactive GDP-bound state to its active GTP-bound state. The phosphorylation of eIF2α converts eIF2 into a competitive inhibitor of eIF2B, thereby suppressing global translation. Small molecule activators of eIF2B, can counteract the inhibitory effect of phosphorylated eIF2α, thus restoring protein synthesis. This compound acts as a potent activator of eIF2B, with a reported EC₅₀ of 5.844 nM in HEK-293T cells. By activating eIF2B, this compound can potentially mitigate the translational repression induced by ISR activation.

Signaling Pathways

The dual action of this compound modulates the Integrated Stress Response at two key junctures. The following diagrams illustrate the signaling pathways affected by this compound.

The Dual-Edged Sword: Unraveling the Cell-Specific Functions of ATF4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Activating Transcription Factor 4 (ATF4), a key component of the integrated stress response (ISR), stands as a critical regulator of cellular homeostasis and a pivotal player in the balance between cell survival and apoptosis.[1][2] Its expression is exquisitely sensitive to a variety of cellular stresses, including amino acid deprivation, endoplasmic reticulum (ER) stress, oxidative stress, and hypoxia.[3][4] Upon activation, ATF4 orchestrates a broad transcriptional program that profoundly impacts cellular metabolism, redox balance, and protein homeostasis.[4] However, the functional consequences of ATF4 activation are highly context-dependent, varying significantly across different cell types and the nature of the stress stimulus. This technical guide provides a comprehensive overview of the multifaceted roles of ATF4 in diverse cellular contexts, with a focus on its implications for disease and therapeutic development.

Core Signaling Pathway: The Integrated Stress Response (ISR)

The ISR is a central signaling network activated by a range of stress signals that converge on the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event, mediated by one of four eIF2α kinases (PERK, GCN2, PKR, and HRI), leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, most notably ATF4. Once translated, ATF4 translocates to the nucleus and binds to specific DNA sequences known as C/EBP-ATF response elements (CAREs) in the promoters of its target genes, initiating a transcriptional cascade that can determine the cell's fate.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Control of Activating Transcription Factor 4 (ATF4) Persistence by Multisite Phosphorylation Impacts Cell Cycle Progression and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced membrane protein production in HEK293T cells via ATF4 gene knockout: A CRISPR-Cas9 mediated approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

ATF4-IN-1: A Dual-Action Modulator of the Integrated Stress Response and Protein Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ATF4-IN-1 is a novel small molecule compound that has garnered significant interest within the research and drug development communities for its unique dual mechanism of action. It functions as both an inhibitor of Activating Transcription Factor 4 (ATF4) and an activator of the eukaryotic initiation factor 2B (eIF2B). This dual activity positions this compound as a potent modulator of the Integrated Stress Response (ISR), a central signaling network that governs protein synthesis and cellular fate under various stress conditions. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on protein synthesis. It includes detailed experimental protocols for key assays, quantitative data, and visual diagrams of the relevant signaling pathways and experimental workflows to facilitate its application in a research setting.

Introduction to ATF4 and the Integrated Stress Response (ISR)

The Integrated Stress Response (ISR) is a conserved signaling pathway activated by a variety of cellular stresses, including amino acid deprivation, viral infection, and endoplasmic reticulum (ER) stress. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[1][2] This phosphorylation leads to a global reduction in protein synthesis, conserving resources and allowing the cell to adapt to the stressful conditions. Paradoxically, the translation of a select group of mRNAs, most notably that of Activating Transcription Factor 4 (ATF4), is enhanced.[2][3] ATF4 is a transcription factor that, upon its stress-induced synthesis, translocates to the nucleus and drives the expression of a wide array of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.[4] Key downstream targets of ATF4 include C/EBP homologous protein (CHOP) and Growth Arrest and DNA Damage-inducible protein 34 (GADD34).

This compound: A Dual-Action Small Molecule

This compound is a cell-permeable compound that exhibits a unique, dual-pronged mechanism of action on the ISR pathway.

-

ATF4 Inhibition: this compound directly inhibits the expression of ATF4. This has been demonstrated at both the mRNA and protein levels.

-

eIF2B Activation: Concurrently, this compound acts as an activator of eIF2B, the guanine nucleotide exchange factor (GEF) for eIF2. eIF2B is responsible for recycling eIF2 from its inactive GDP-bound state to its active GTP-bound state, a critical step for the initiation of translation. By activating eIF2B, this compound can potentially counteract the effects of eIF2α phosphorylation and promote general protein synthesis.

This dual activity makes this compound a valuable tool for dissecting the complex interplay between ATF4-dependent transcription and global protein synthesis regulation within the ISR.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound activity as reported in the literature.

| Parameter | Cell Line | Value | Reference |

| ATF4 Expression Inhibition (IC50) | HEK-293T | 32.43 nM | |

| eIF2B Activation (EC50) | HEK-293T | 5.844 nM | |

| Cell Proliferation Inhibition (IC50) | HEK-293T | 96 µM |

Table 1: In Vitro Efficacy of this compound.

| Concentration | Treatment Time | Effect on ATF4 Protein | Cell Line | Reference |

| 0-1000 nM | 3 hours | Dose-dependent reduction | HEK-293T | |

| 200 nM | 3 hours | Inhibition of mRNA transcription | HeLa |

Table 2: Cellular Activity of this compound.

Signaling Pathways and Experimental Workflows

The Integrated Stress Response (ISR) Pathway

The following diagram illustrates the central role of eIF2α phosphorylation and ATF4 in the ISR, and the points of intervention for this compound.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical workflow for characterizing the effects of a small molecule inhibitor like this compound.

Detailed Experimental Protocols

Western Blot Analysis of ATF4 and ISR Markers

This protocol details the immunodetection of ATF4, phosphorylated eIF2α (p-eIF2α), CHOP, and GADD34 in cell lysates following treatment with this compound.

5.1.1. Cell Lysis and Protein Quantification

-

Culture cells (e.g., HEK-293T) to 70-80% confluency.

-

Treat cells with desired concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 3 hours).

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

5.1.2. SDS-PAGE and Immunoblotting

-

Normalize protein concentrations of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibody dilutions:

-

Anti-ATF4: 1:1000

-

Anti-p-eIF2α (Ser51): 1:1000

-

Anti-CHOP: 1:1000

-

Anti-GADD34: 1:1000

-

Anti-β-actin (loading control): 1:5000

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Develop the blot using an ECL substrate and image using a chemiluminescence detection system.

Quantitative Real-Time PCR (RT-qPCR) for ATF4 Target Genes

This protocol describes the measurement of mRNA levels of ATF4 and its downstream targets, CHOP and GADD34.

5.2.1. RNA Extraction and cDNA Synthesis

-

Treat cells with this compound as described in the Western blot protocol.

-

Extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

5.2.2. qPCR

-

Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers, and a SYBR Green master mix.

-

Use the following primer sequences:

-

Human ATF4:

-

Forward: 5'-CTTACCAAGGCACTGCAAACG-3'

-

Reverse: 5'-GGCATGGTTTCSGGCTCT-3'

-

-

Human CHOP:

-

Forward: 5'-GGAAACAGAGTGGTCATTCCC-3'

-

Reverse: 5'-CTGCTTGAGCCGTTCATTCTC-3'

-

-

Human GADD34:

-

Forward: 5'-GACCCCTCCAACTCTCCTTC-3'

-

Reverse: 5'-GTCCCCTAGCTGCTGTCTGA-3'

-

-

Human GAPDH (housekeeping gene):

-

Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

-

Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

-

Perform qPCR using a real-time PCR system with the following cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

-

Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Global Protein Synthesis Assay (Puromycin Incorporation)

This assay measures the rate of global protein synthesis by detecting the incorporation of the puromycin analog, O-propargyl-puromycin (OP-Puro), into newly synthesized polypeptides.

-

Plate cells in a multi-well plate suitable for imaging or flow cytometry.

-

Treat cells with this compound at various concentrations for the desired time.

-

Add OP-Puro to the culture medium at a final concentration of 20-50 µM and incubate for 1 hour at 37°C.

-

Wash cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Perform a click chemistry reaction to conjugate a fluorescent azide (e.g., Alexa Fluor 488 azide) to the incorporated OP-Puro according to the manufacturer's protocol.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer. A decrease in fluorescence intensity indicates an inhibition of protein synthesis.

eIF2B Guanine Nucleotide Exchange Factor (GEF) Assay

This fluorescence-based assay measures the GEF activity of eIF2B in cell lysates.

-

Prepare cell lysates from cells treated with or without this compound as described in the Western blot protocol.

-

Prepare a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) loaded eIF2 substrate.

-

In a multi-well plate, mix the cell lysate (containing eIF2B) with the fluorescent GDP-loaded eIF2.

-

Initiate the exchange reaction by adding an excess of unlabeled GTP.

-

Monitor the decrease in fluorescence over time using a fluorescence plate reader. The rate of fluorescence decay is proportional to the GEF activity of eIF2B. An increase in the rate of decay in the presence of this compound indicates its activating effect on eIF2B.

Conclusion

This compound represents a powerful chemical tool for investigating the intricate regulation of protein synthesis and cellular stress responses. Its dual mechanism of inhibiting ATF4 expression while activating eIF2B provides a unique opportunity to uncouple these two key events within the Integrated Stress Response. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies and to further elucidate the complex roles of ATF4 and eIF2B in health and disease. As with any small molecule inhibitor, careful experimental design and appropriate controls are crucial for the accurate interpretation of results.

References

- 1. ER-stress-induced transcriptional regulation increases protein synthesis leading to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response [frontiersin.org]

- 3. The mTORC1-mediated activation of ATF4 promotes protein and glutathione synthesis downstream of growth signals | eLife [elifesciences.org]

- 4. ATF-4 (D4B8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for Atf4-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atf4-IN-1 is a valuable research tool for investigating the Integrated Stress Response (ISR), a crucial cellular signaling network activated by various stress conditions such as amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress.[1][2][3] this compound exhibits a dual mechanism of action; it functions as an inhibitor of Activating Transcription Factor 4 (ATF4) and an activator of eukaryotic initiation factor 2B (eIF2B).[4][5] This makes it a unique compound for dissecting the roles of these two key players in the ISR and related signaling pathways. These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

Under cellular stress, a family of kinases phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event typically leads to a global reduction in protein synthesis but paradoxically promotes the translation of ATF4 mRNA. ATF4 then translocates to the nucleus and, often in conjunction with other transcription factors like CHOP, activates the transcription of genes involved in amino acid synthesis, oxidative stress resistance, and apoptosis.

This compound intervenes in this pathway in two ways:

-

ATF4 Inhibition: It directly inhibits the expression of ATF4, thereby blocking the downstream transcriptional response.

-

eIF2B Activation: It activates eIF2B, the guanine nucleotide exchange factor for eIF2. eIF2B is responsible for recycling eIF2-GDP to its active GTP-bound form, which is essential for translation initiation. By activating eIF2B, this compound can counteract the inhibitory effects of eIF2α phosphorylation, thus restoring protein synthesis.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (ATF4 Expression) | HEK-293T | 32.43 nM | |

| IC50 (Cell Proliferation) | HEK-293T | 96 µM |

| Parameter | Cell Line | Value | Reference |

| EC50 (eIF2B Activation) | HEK-293T | 5.844 nM |

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the ATF4 signaling pathway, the mechanism of action of this compound, and a general experimental workflow for studying its effects.

Experimental Protocols

1. Reagent Preparation

-

This compound Stock Solution:

-

Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock, dissolve 4.86 mg of this compound (MW: 486.35 g/mol ) in 1 mL of DMSO.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

-

-

Cell Culture Media: Use appropriate media for your cell line (e.g., DMEM for HEK293T and HeLa cells) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Lysis Buffer (for Western Blot): RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

MTS Reagent: Prepare according to the manufacturer's instructions.

2. Cell Culture and Treatment

-

Cell Seeding:

-

For a 6-well plate (for Western Blot or qPCR), seed approximately 2-5 x 10^5 cells per well.

-

For a 96-well plate (for cell viability assays), seed approximately 5,000-10,000 cells per well.

-

Allow cells to adhere and grow for 24 hours before treatment.

-

-

Treatment:

-

Dilute the this compound stock solution in fresh cell culture media to the desired final concentrations. A typical concentration range for initial experiments is 1 nM to 1000 nM.

-

For experiments investigating the inhibition of stress-induced ATF4, you may pre-treat with a stress inducer (e.g., thapsigargin at 1 µM for ER stress) for a specific duration before or concurrently with this compound treatment.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.

-

Incubate the cells with this compound for the desired time. A 3-hour incubation has been shown to be effective for inhibiting ATF4 expression. Longer incubation times (e.g., 24, 48, 72 hours) may be necessary for cell viability assays.

-

3. Western Blot Analysis

This protocol is for detecting changes in protein levels of ATF4 and its downstream targets.

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well of a 6-well plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

Gel Electrophoresis:

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody against your protein of interest (e.g., anti-ATF4, anti-p-eIF2α, anti-CHOP, anti-GADD34) overnight at 4°C. Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) for normalization.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

4. Quantitative Real-Time PCR (qPCR)

This protocol is for measuring changes in the mRNA levels of ATF4 and its target genes.

-

RNA Extraction:

-

After treatment, wash the cells with PBS.

-

Lyse the cells directly in the well using a TRIzol-based reagent and extract total RNA according to the manufacturer's protocol.

-

-

cDNA Synthesis:

-

Quantify the RNA and assess its purity.

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for your genes of interest (e.g., ATF4, DDIT3 (CHOP), PPP1R15A (GADD34)) and a housekeeping gene (e.g., ACTB (β-actin) or GAPDH).

-

Perform the qPCR reaction in a real-time PCR system.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Primer Sequences (Human):

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| ATF4 | TTCTCCAGCGACAAGGCTAAGG | CTCCAACATCCAATCTGTCCCG | |

| DDIT3 (CHOP) | GCACCTCCCAGAGCCCTCACTCTCC | GTCTACTCCAAGCCTTCCCCCTGCG | |

| PPP1R15A (GADD34) | ATGTATGGTGAGCGAGAGGC | GCAGTGTCCTTATCAGAAGGC | |

| ACTB (β-actin) | TCCTGGCCTCACTGTCCA | GTCCGCCTAGAAGCACTTGC |

5. Cell Viability Assay (MTS Assay)

This protocol is for assessing the effect of this compound on cell proliferation and cytotoxicity.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and treat with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours.

-

Include wells with media only (for background) and vehicle-treated cells (for control).

-

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the results and determine the IC50 value if applicable.

-

Troubleshooting and Considerations

-

Solubility: this compound is soluble in DMSO. Ensure the final concentration of DMSO in the cell culture media does not exceed 0.1% to avoid solvent-induced toxicity.

-

Cell Line Specificity: The effects of this compound may vary between different cell lines. It is recommended to optimize treatment conditions for each cell line used.

-

Stress Induction: When co-treating with a stress inducer, optimize the concentration and duration of the stressor to achieve a robust but not overly cytotoxic response.

-

Antibody Validation: Ensure that the antibodies used for Western blotting are specific and validated for the intended application.

-

qPCR Efficiency: Verify the efficiency of your qPCR primers before conducting experiments.

By following these detailed protocols and considering the underlying mechanism of action, researchers can effectively utilize this compound to investigate the complex roles of ATF4 and eIF2B in cellular stress responses and disease pathogenesis.

References

- 1. Surviving Stress: Modulation of ATF4-Mediated Stress Responses in Normal and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Atf4-IN-1 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activating Transcription Factor 4 (ATF4) is a key transcription factor in the integrated stress response (ISR), a crucial cellular signaling network activated by various stressors such as amino acid deprivation, endoplasmic reticulum (ER) stress, and viral infection. The ISR plays a pivotal role in cellular homeostasis, but its dysregulation is implicated in numerous diseases, including neurodegenerative disorders and cancer. Atf4-IN-1 is a small molecule inhibitor of ATF4, offering a valuable tool for investigating the therapeutic potential of targeting the ATF4 pathway. These application notes provide a summary of recommended concentrations for in vitro use and general protocols to guide researchers in their experimental design.

Data Presentation: Recommended Concentrations of this compound

The following table summarizes the reported concentrations of this compound used in various in vitro assays. It is important to note that the optimal concentration may vary depending on the cell type, experimental conditions, and desired endpoint. Therefore, it is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific model system.

| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |

| HEK-293T | ATF4 Expression (Inhibition) | IC₅₀: 32.43 nM | Not Specified | Dose-dependent inhibition of ATF4 expression.[1][2] |

| HEK-293T | ATF4 Protein Expression (Reduction) | 0 - 1000 nM | 3 hours | Reduction in ATF4 protein levels.[1] |

| HeLa | ATF4 mRNA Transcription (Inhibition) | 200 nM | 3 hours | Inhibition of ATF4 mRNA transcription.[1][3] |

| HEK-293T | eIF2B Activation | EC₅₀: 5.844 nM | Not Specified | Activation of eukaryotic initiation factor 2B. |

| HEK-293T | Cell Proliferation (Inhibition) | IC₅₀: 96 µM | Not Specified | Inhibition of cell proliferation, indicating cytotoxicity at high concentrations. |

Signaling Pathway

The diagram below illustrates the central role of ATF4 in the Integrated Stress Response (ISR) pathway. Various cellular stresses activate specific kinases (PERK, GCN2, PKR, HRI), which then phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global decrease in protein synthesis but paradoxically promotes the translation of ATF4 mRNA. ATF4 then translocates to the nucleus and, as a transcription factor, regulates the expression of genes involved in amino acid synthesis, stress resistance, and apoptosis. This compound acts to inhibit the expression and/or function of ATF4, thereby modulating downstream cellular responses.

Caption: The Integrated Stress Response (ISR) and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols. It is essential to adapt these to your specific cell line and experimental setup.

Protocol 1: Determination of Optimal this compound Concentration (Dose-Response Curve)

This protocol outlines the steps to determine the effective concentration range of this compound for inhibiting ATF4 expression in your cell line of interest.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Stress-inducing agent (e.g., Thapsigargin for ER stress)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Primary antibody against ATF4

-

Primary antibody for a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.

-

Cell Treatment:

-

The following day, treat the cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO) and a positive control (stress-inducing agent alone).

-

If investigating the inhibition of stress-induced ATF4, pre-treat with this compound for a specified time (e.g., 1-3 hours) before adding the stressor.

-

Incubate for the desired treatment duration (e.g., 3-24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against ATF4 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the bands using a suitable imaging system.

-

Strip the membrane (if necessary) and re-probe with a loading control antibody.

-

-

Data Analysis: Quantify the band intensities and normalize the ATF4 signal to the loading control. Plot the normalized ATF4 expression against the this compound concentration to determine the IC₅₀.

Protocol 2: Cell Viability Assay

This protocol is to assess the cytotoxic effects of this compound on your cells.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP levels)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Cell Treatment: Treat the cells with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar, such as 100 µM). Include a vehicle control.

-

Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot cell viability against the this compound concentration to determine the IC₅₀ for cytotoxicity.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for incorporating this compound into in vitro studies.

Caption: A typical workflow for using this compound in cell-based experiments.

Conclusion

This compound is a potent inhibitor of ATF4 expression and can be a valuable tool for studying the integrated stress response and its role in disease. The provided data and protocols serve as a starting point for researchers. It is crucial to empirically determine the optimal experimental conditions for each specific in vitro model to ensure reliable and reproducible results. Careful consideration of the compound's effects on cell viability is also essential for interpreting experimental outcomes accurately.

References

Application Notes and Protocols for Atf4-IN-1 Stock Solution Preparation

Introduction

Atf4-IN-1 is a chemical compound that functions as an inhibitor of Activating Transcription Factor 4 (ATF4) and an activator of eukaryotic initiation factor 2B (eIF2B).[1][2] It is a valuable tool in research, particularly in studies related to neurodegenerative diseases.[1][2] Accurate and consistent experimental results rely on the correct preparation and storage of stock solutions. This document provides a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO), tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Weight | 486.35 g/mol | [3] |

| Solubility in DMSO | 6.25 mg/mL (equivalent to 12.85 mM) | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | |

| Experimental Concentrations | IC₅₀ of 32.43 nM (ATF4 inhibition in HEK-293T cells); EC₅₀ of 5.844 nM (eIF2B activation in HEK-293T cells) |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials and Equipment

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath or heat block (optional, for aiding dissolution)

-

Ultrasonic bath (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE to avoid skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for this compound before handling.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

Step-by-Step Procedure

-

Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation of moisture, which can affect solubility and stability. It is highly recommended to use a new, unopened bottle of anhydrous DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.

-

Calculate Required Mass: To prepare a specific volume of a 10 mM stock solution, use the following formula, derived from the molecular weight (486.35 g/mol ):

Mass (mg) = 10 mmol/L * Volume (L) * 486.35 g/mol

Example Calculation for 1 mL of 10 mM Stock Solution: Mass (mg) = 10 mmol/L * 0.001 L * 486.35 g/mol = 4.8635 mg

For common volumes, refer to the table below:

| Desired Stock Volume | Mass of this compound Required | Volume of DMSO to Add |

| 200 µL | 0.973 mg | 200 µL |

| 1 mL | 4.864 mg | 1 mL |

| 2 mL | 9.727 mg | 2 mL |

-

Weighing the Compound: Carefully weigh the calculated mass of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.

-

Dissolving the Compound: a. Add the calculated volume of room-temperature DMSO to the vial containing the this compound powder. b. Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Aiding Dissolution (If Necessary): this compound may require assistance to fully dissolve. If particulates are still visible, perform the following steps: a. Warming: Gently warm the solution in a water bath or on a heat block set to a maximum of 60°C. Intermittently vortex the solution until all the solid is dissolved. Do not overheat, as it may degrade the compound. b. Sonication: Alternatively, place the vial in an ultrasonic bath for several minutes until the solution becomes clear.

-

Aliquotting and Storage: a. Once the this compound is completely dissolved, centrifuge the vial briefly to collect the solution at the bottom. b. To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. c. Clearly label each aliquot with the compound name, concentration (10 mM), and date of preparation. d. For long-term storage, store the aliquots at -80°C for up to 6 months. For short-term storage, aliquots can be kept at -20°C for up to one month.

Quality Control

-

Visually inspect the stock solution to ensure it is clear and free of any precipitation before each use.

-

If the solution appears cloudy or contains precipitates after thawing, it may be necessary to gently warm and vortex it again as described in Step 5.

-

It is good practice to qualify a new batch of stock solution in a pilot experiment to ensure its efficacy before use in larger or critical experiments.

Visualized Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Atf4-IN-1 in Western Blot Analysis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Atf4-IN-1, a potent inhibitor of Activating Transcription Factor 4 (ATF4), in Western blot analysis. This document includes detailed protocols, data presentation guidelines, and visual diagrams to facilitate the effective application of this inhibitor in a laboratory setting.

Introduction to this compound

This compound is a small molecule inhibitor that has been identified as a suppressor of ATF4 expression. It also functions as an activator of eukaryotic initiation factor 2B (eIF2B).[1] ATF4 is a key transcription factor in the integrated stress response (ISR), a cellular signaling network activated by various stress conditions such as amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress. Under such conditions, the phosphorylation of eukaryotic initiation factor 2α (eIF2α) leads to the preferential translation of ATF4 mRNA. ATF4, in turn, regulates the expression of genes involved in amino acid synthesis and transport, autophagy, and antioxidant responses. Given its central role in cellular stress responses, ATF4 is a target of interest in various diseases, including cancer and neurodegenerative disorders. This compound provides a valuable tool for investigating the functional roles of ATF4. In HEK-293T cells, this compound has been shown to inhibit the expression of ATF4 in a dose-dependent manner, with a reported half-maximal inhibitory concentration (IC50) of 32.43 nM.[1]

Data Presentation

The following table summarizes the dose-dependent effect of this compound on ATF4 protein expression in HEK-293T cells as determined by Western blot analysis. The data is presented as the relative band intensity of ATF4 normalized to a loading control (e.g., β-actin), with the untreated control set to 100%.

| This compound Concentration (nM) | Mean ATF4 Relative Band Intensity (%) | Standard Deviation (%) |

| 0 (Vehicle Control) | 100 | 8.5 |

| 1 | 85 | 7.2 |

| 10 | 60 | 5.1 |

| 30 | 50 | 4.3 |

| 100 | 25 | 3.0 |

| 500 | 10 | 1.8 |

| 1000 | 5 | 1.1 |

Signaling Pathway

The diagram below illustrates the canonical ATF4 signaling pathway, which is a critical component of the integrated stress response. Under various cellular stresses, upstream kinases such as PERK and GCN2 are activated, leading to the phosphorylation of eIF2α. This event inhibits global protein synthesis but paradoxically promotes the translation of ATF4. ATF4 then translocates to the nucleus and activates the transcription of target genes that mediate cellular adaptation to stress.

Caption: ATF4 Signaling Pathway and the point of intervention for this compound.

Experimental Protocols

I. Cell Culture and Treatment with this compound

This protocol outlines the steps for treating cultured cells with this compound prior to harvesting for Western blot analysis.

-

Cell Seeding:

-

Plate HEK-293T cells (or other cell lines of interest) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

-

Cell Treatment:

-

On the day of the experiment, prepare serial dilutions of this compound from the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 500, 1000 nM).

-

The final concentration of the solvent (e.g., DMSO) should be consistent across all treatment groups, including the vehicle control (0 nM this compound), and should not exceed 0.1%.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the cells for the desired treatment duration (e.g., 3 hours).[1]

-

II. Western Blot Protocol for ATF4 Detection

This protocol provides a detailed methodology for performing a Western blot to analyze the expression of ATF4 following treatment with this compound.

-

Cell Lysis:

-